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Methan-d2-ol

Cat. No.: B010887
CAS No.: 28563-35-1
M. Wt: 34.054 g/mol
InChI Key: OKKJLVBELUTLKV-DICFDUPASA-N
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Description

General Context of Deuterated Compounds in Advanced Chemical Research

Deuterated compounds are integral to advanced chemical research due to the unique properties conferred by the deuterium (B1214612) isotope. The increased mass and stronger C-D bond compared to the C-H bond provide distinctive spectroscopic signatures and influence reaction rates clearsynth.comjst.go.jp. This makes them powerful probes for understanding complex chemical and biological processes clearsynth.comthalesnano.com. In pharmaceutical development, for instance, deuteration can impact a drug's metabolic stability and pharmacokinetic profile clearsynth.comrsc.org. In materials science, deuterated polymers are used to study material properties and dynamics researchgate.net. Furthermore, they are essential in analytical chemistry, particularly as internal standards in mass spectrometry for precise quantification and in NMR spectroscopy to simplify spectra and provide structural information clearsynth.comthalesnano.comsigmaaldrich.com.

Significance of Site-Selective Deuteration in Mechanistic and Analytical Investigations of Alcohols

Site-selective deuteration, the targeted replacement of hydrogen with deuterium at specific positions within a molecule, is particularly significant in mechanistic and analytical investigations thalesnano.comnih.gov. By strategically placing deuterium atoms, researchers can gain insights into bond breaking and formation events during a reaction through the observation of KIEs thalesnano.com. This is crucial for elucidating complex reaction pathways and intermediates thalesnano.comnih.gov.

For alcohols, site-selective deuteration allows for the specific labeling of hydroxyl protons or protons on the carbon atoms bonded to the hydroxyl group (α, β, etc.) jst.go.jpacs.org. This specificity is vital for studying alcohol reactivity, hydrogen bonding interactions, and metabolic transformations rsc.org. In analytical contexts, site-specifically deuterated alcohols, such as Methan-d2-ol (CD2HOH), can serve as internal standards in chromatographic and spectroscopic analyses, enabling accurate identification and quantification of the protiated (non-deuterated) or other isotopically labeled variants thalesnano.com. The distinct NMR signals of deuterated solvents and compounds are also fundamental for obtaining clear spectra in NMR-based studies, including metabolomics sigmaaldrich.comnih.govresearchgate.net.

This compound (CD2HOH) is a site-specifically deuterated methanol (B129727) derivative. While methanol (CH3OH) is a fundamental organic solvent and building block fishersci.se, the specific deuteration pattern in CD2HOH makes it valuable for studies where tracking the fate of the methyl hydrogens is important, distinct from the hydroxyl hydrogen. Research involving deuterated methanol isotopologues, including those with deuterium on the methyl group, has been conducted to understand processes like hydrogen isotope exchange in various chemical environments and even in astrophysical contexts aanda.orgaanda.orgconicet.gov.ar. Studies have explored catalytic methods for achieving site-selective deuteration of alcohols, highlighting the ongoing development of techniques to precisely control deuterium incorporation jst.go.jprsc.orgnih.govacs.orgnih.govacs.org.

PubChem CIDs:

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O B010887 Methan-d2-ol CAS No. 28563-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuteriomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

34.054 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28563-35-1
Record name 28563-35-1
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High Resolution Spectroscopic Characterization and Analytical Validation of Methan D2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Methanol (B129727) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structure and dynamics. In the context of isotopically labeled compounds such as Methan-d2-ol, NMR provides invaluable data on isotopic purity, structural integrity, and the subtle electronic effects resulting from isotopic substitution.

Deuterated solvents are fundamental to modern NMR spectroscopy, particularly for proton (¹H) NMR, as they allow for the analysis of a solute without overwhelming interference from the solvent's own proton signals. chemicalbook.comalfa-chemistry.commyuchem.com In these solvents, hydrogen atoms (protons) are replaced by their isotope, deuterium (B1214612) (D). myuchem.com Since deuterium resonates at a different frequency from protons, the solvent becomes effectively "transparent" in a standard ¹H NMR experiment, resulting in a much clearer spectrum of the dissolved sample. myuchem.com

Methanol-d4 (B120146) (CD₃OD), a common isotopologue, serves as a key polar solvent in NMR studies for several reasons:

Elimination of Background Signals : The primary role of a deuterated solvent is to dissolve the analyte while generating minimal signal in the ¹H NMR spectrum, thereby preventing the sample's signals from being obscured. myuchem.com

Provision of a "Lock" Signal : Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field. myuchem.com This lock ensures the stability and reproducibility of the magnetic field throughout the analysis, which is crucial for acquiring high-resolution spectra and performing long experiments. myuchem.com

Improved Spectral Resolution : By minimizing proton exchange interference in the sample solution, deuterated solvents help to stabilize chemical shifts (δ) and coupling constants (J), leading to spectra that are easier to interpret. myuchem.com

Chemical Properties : As a polar solvent with a high dielectric constant, deuterated methanol is particularly useful for dissolving polar compounds and those capable of hydrogen bonding. chemicalbook.comalfa-chemistry.com This property makes it essential for studying reaction kinetics, mechanisms, and hydrogen bonding interactions in various chemical and biological systems. chemicalbook.comalfa-chemistry.com

The choice of a specific deuterated solvent depends on the solubility of the sample and its chemical inertness, ensuring that the solvent does not react with the analyte. myuchem.com

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of substances, including the isotopic enrichment of labeled compounds. mdpi.comkoreascience.kr The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.com This allows for the direct comparison of an analyte's signal to that of a certified reference material, simplifying the purity determination process. mdpi.com

The assessment of isotopic enrichment and chemical purity of compounds like this compound can be robustly performed using qNMR. This is critical as the increasing use of deuterium-labeled compounds as internal standards in mass spectrometry and in studies of metabolic flux requires accurate characterization. rsc.org

Key qNMR methods include:

Internal Standard Method : A known amount of a high-purity standard is added directly to the sample solution containing the analyte. koreascience.kr The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. koreascience.kr This method is advantageous because the relative signal intensities are less sensitive to experimental parameters since both analyte and standard are measured in a single experiment. koreascience.kr

External Standard Method : The NMR spectra of the analyte solution and a standard solution in a separate NMR tube are acquired separately. koreascience.kr The instrument's response is calibrated with the standard solution, and this calibration is then used to determine the purity of the analyte from its spectrum, assuming identical experimental conditions. koreascience.kr

The substitution of a lighter isotope with a heavier one, such as replacing a proton (¹H) with deuterium (²H), induces small but measurable changes in the NMR chemical shifts of nearby nuclei. huji.ac.il These are known as isotope shifts and provide detailed information about molecular structure and bonding. huji.ac.il

There are two main classes of isotope shifts:

Primary Isotope Shift : This refers to the change in chemical shift of the nucleus whose isotope is changed (e.g., comparing the ¹H chemical shift of C-H with the ²H chemical shift of C-D). huji.ac.il

Secondary Isotope Shift : This is the change in the chemical shift of a nucleus when the isotope of a neighboring atom is changed. huji.ac.il For example, the change in the ¹³C chemical shift of methanol when the hydroxyl proton is replaced by deuterium (CH₃OH vs. CH₃OD) is a secondary isotope effect. huji.ac.il

The nomenclature for an isotope shift is given by ⁿΔX(H/L) , where 'n' is the number of bonds between the observed nucleus 'X' and the isotopic substitution site, 'L' is the lighter isotope, and 'H' is the heavier isotope. huji.ac.il The shift is typically negative and measured in parts per billion (ppb) due to its small magnitude. huji.ac.il

In the case of methanol isotopologues, deuteration of the methyl group or the hydroxyl group leads to distinct secondary isotope shifts on the ¹³C nucleus. These shifts arise because the substitution affects the molecule's vibrational energy levels, which in turn slightly alters the average electron shielding around the ¹³C nucleus. Measuring these shifts in partially deuterated samples, where multiple isotopomers exist in solution, can result in complex spectra where each species gives a distinct signal, aiding in spectral assignment. huji.ac.il

Table 1: Key Concepts in NMR Analysis of Deuterated Methanol

ConceptDescriptionApplication to this compound
Deuterated Solvent A solvent where ¹H atoms are replaced by ²H (deuterium) to avoid solvent signal interference in ¹H NMR. myuchem.comUsed to dissolve analytes for NMR analysis, providing a clear spectrum and a deuterium lock signal. myuchem.com
Quantitative NMR (qNMR) An analytical method where the NMR signal area is used to quantify the number of nuclei, allowing for purity and concentration measurements. mdpi.comDetermines the precise isotopic enrichment (percentage of this compound) and assesses the presence of chemical impurities. rsc.org
Isotope Shift A small change in the chemical shift of a nucleus due to isotopic substitution in its vicinity. huji.ac.ilAnalysis of ¹³C and ¹H spectra to confirm the position of deuterium labels and study subtle electronic effects of deuteration.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Vibrational Analysis of Methanol Isotopologues

Vibrational spectroscopy, encompassing both mid-infrared (IR) and near-infrared (NIR) regions, probes the vibrational modes of molecules. spectroscopyonline.com While IR spectroscopy typically measures fundamental vibrations, NIR spectroscopy detects their overtones and combination bands. metrohm.comazom.com These techniques are highly sensitive to changes in mass, making them ideal for studying isotopologues like this compound.

The direct interpretation of NIR spectra can be challenging due to their complexity and overlapping bands. researchgate.net To overcome this, anharmonic quantum chemical calculations are employed to accurately predict and assign the vibrational bands of molecules, including methanol and its deuterated derivatives. acs.orgnih.govcapes.gov.br

Methods such as Vibrational Second-Order Perturbation Theory (VPT2) are used to calculate the frequencies and intensities of fundamental vibrations as well as overtones and combination bands. acs.orgnih.gov These theoretical predictions are often based on Density Functional Theory (DFT). acs.orgnih.gov By comparing the calculated spectra with experimental data, a detailed and reliable assignment of the observed bands can be achieved. acs.orgnih.gov

For methanol and its isotopologues (CH₃OH, CH₃OD, CD₃OH, CD₃OD), these calculations have successfully predicted bands corresponding to up to three quanta transitions, including first and second overtones and various combination modes. acs.orgnih.govcapes.gov.br The effect of deuteration introduces specific and consistent frequency shifts. For instance, the deuteration of the methyl group causes a small but distinct frequency shift (<2 cm⁻¹) in the first overtone of the O-H stretching mode. nih.gov Such high-accuracy calculations are essential for understanding the fine details of the vibrational spectra of isotopically substituted molecules. acs.orgnih.gov

NIR spectroscopy serves as a valuable analytical tool for identifying isotopic contamination in samples of deuterated methanol. acs.orgnih.gov The presence of different isotopologues in a sample can be detected by the coexistence of vibrational bands specific to different functional groups, such as the O-H and O-D stretching modes. acs.orgnih.gov

For example, a sample of CD₃OD contaminated with CD₃OH would show bands characteristic of the O-H group in its NIR spectrum, in addition to the expected O-D bands. acs.orgnih.gov Theoretical calculations of the NIR spectra for all possible deuterated forms of methanol have demonstrated that the pattern of bands is unique for each isotopologue. acs.orgnih.gov This allows for the identification of isotopically equalized forms and even distinguishes between partially deuterated methyl groups. acs.orgnih.gov

Furthermore, techniques like Isotope Ratio Infrared Spectroscopy (IRIS) are highly sensitive to organic contaminants, with methanol being identified as a particularly problematic compound that can cause significant errors in isotopic analysis if not accounted for. umag.clnih.gov The sensitivity of NIR spectroscopy to isotopic substitution makes it a rapid and effective method for quality control and the validation of deuterated compounds. acs.orgnih.gov

Table 2: Vibrational Spectroscopy Techniques for Methanol Isotopologues

TechniqueRegionVibrations DetectedApplication
Infrared (IR) Spectroscopy Mid-InfraredFundamental vibrations. metrohm.comStructural characterization of functional groups.
Near-Infrared (NIR) Spectroscopy Near-Infrared (780–2500 nm)Overtones and combination bands of fundamental vibrations (e.g., C-H, O-H). metrohm.comazom.comQuantitative analysis and identification of isotopic contamination. acs.orgnih.gov
Anharmonic Calculations (VPT2/DFT) ComputationalPredicts frequencies and intensities of overtones and combination bands. acs.orgnih.govAids in the detailed assignment of complex experimental NIR spectra. acs.orgnih.gov

Mass Spectrometry (MS) for Precision Isotopic Analysis of this compound

Mass spectrometry serves as a cornerstone for the isotopic analysis of deuterated compounds like this compound (CH₂D₂O). Its ability to differentiate molecules based on their mass-to-charge ratio allows for precise quantification of deuterium incorporation and the identification of various isotopologues present in a sample.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the deuterium content and assessing the isotopic purity of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the mass accuracy and resolving power necessary to distinguish between isotopologues with very small mass differences. thermofisher.com

The fundamental principle lies in the mass difference between a proton (¹H) and a deuteron (B1233211) (²H or D). This mass difference, though small, is readily resolved by HRMS, allowing for the unambiguous identification and quantification of each deuterated species in a sample. nih.gov For instance, the technique can separate the ion signal of the desired CH₂D₂O from residual, less-deuterated species like CH₃OD and partially deuterated CH₂DOH, as well as from the fully deuterated methanol-d4 (CD₃OD).

Electrospray ionization (ESI) coupled with HRMS offers a rapid and highly sensitive method for characterizing the isotopic purity of deuterated compounds. nih.gov This approach can directly analyze the relative abundances of H/D isotopologue ions (D₀ to Dₙ), providing a detailed isotopic distribution profile. nih.gov These methods are advantageous due to their low sample consumption and the ability to perform analyses without the use of deuterated solvents, which could otherwise interfere with the measurement. nih.gov Commercially available this compound is often specified with a minimum isotopic purity, such as 98 atom % D, which is verified using these precise analytical techniques. sigmaaldrich.comfishersci.com

The table below illustrates the theoretical exact masses of methanol and its common deuterated isotopologues, highlighting the capability of HRMS to resolve them.

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
MethanolCH₄O32.02621
Methan-d1-olCH₃DO33.03249
This compoundCH₂D₂O34.03877
Methanol-d3CHD₃O35.04505
Methanol-d4CD₄O36.05133

Clumped isotope analysis investigates the abundance of molecules containing multiple heavy isotopes bonded together, known as multiply substituted or "clumped" isotopologues. wikipedia.org This analysis provides unique insights into the formation temperatures and biochemical pathways of molecules. While much of the research focuses on methane (B114726) (CH₄), these principles are directly relevant to its precursor, methanol.

The study of clumped isotopes in methane derived from methylotrophic methanogenesis (the formation of methane from compounds like methanol) reveals significant information. nih.gov The relative abundances of doubly substituted methane isotopologues, such as ¹³CH₃D and ¹²CH₂D₂, deviate from a random (stochastic) distribution based on the bulk isotopic composition. nih.gov This deviation, denoted by Δ, is temperature-dependent and sensitive to the specific metabolic pathway, making it a powerful tracer. wikipedia.orgnih.gov

High-resolution mass spectrometry is critical for resolving these rare, doubly-substituted isotopologues from more abundant, singly-substituted species that present as isobaric interferences at lower resolutions. thermofisher.comwikipedia.org For example, analyzing the clumped isotope signatures of methane produced from deuterated methanol can help constrain the mechanisms of microbial methane production. nih.gov

Research findings on the clumped isotope signatures of methane from different methanogenic pathways, including those utilizing methanol, are summarized below.

Methanogenesis PathwaySubstrateKey Clumped Isotopologue MeasuredTypical Research Finding
MethylotrophicMethanol (CH₃OH)Δ¹³CH₃DVariations in fractionation factors result in distinct Δ¹³CH₃D compositions compared to other pathways. nih.gov
MethylotrophicMethanol (CH₃OH)Δ¹²CH₂D₂Shows no significant difference in clumped isotope composition across different microbial strains and temperatures within this pathway. nih.gov
HydrogenotrophicH₂/CO₂Δ¹²CH₂D₂A statistical "combinatorial effect" leads to significant differences in Δ¹²CH₂D₂ compositions compared to other pathways. nih.gov
AcetoclasticAcetateΔ¹³CH₃DExhibits distinct clumped isotope signatures that differ from methylotrophic and hydrogenotrophic pathways. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Purity Verification

Beyond mass spectrometry, a suite of advanced spectroscopic and chromatographic techniques is essential for the comprehensive analysis of this compound, ensuring its purity by detecting and quantifying trace-level impurities. sigmaaldrich.comnanalysis.com

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful methods for separating a mixture into its individual components. mdpi.com The separation of isotopologues via chromatography is possible due to subtle differences in their physicochemical properties (e.g., hydrophobicity, polarizability) arising from isotopic substitution. researchgate.net For instance, an isotopic separation of methanol and deuterated methanol has been achieved on porous layer open tubular (PLOT) capillary columns, which is a prerequisite for quantitative analysis without mass spectrometric detection. nih.gov

When coupled with mass spectrometry, these techniques become highly sensitive and specific tools for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a benchmark for analyzing volatile organic compounds. It can separate this compound from other volatile impurities before they enter the mass spectrometer for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suited for non-volatile or thermally sensitive impurities. The use of isotopically labeled internal standards is common in quantitative LC-MS analysis to ensure accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for purity verification. armar-europa.de While ¹H NMR is used to detect proton-containing impurities, ¹³C and ²H (deuterium) NMR can provide detailed structural information and confirm the position and extent of deuteration. The chemical shifts of residual solvent peaks and common laboratory impurities in various deuterated solvents have been extensively documented, aiding in the identification of trace contaminants. pitt.edu These advanced methods, often used in combination, provide a robust framework for validating the high purity required for the applications of this compound. fiveable.me

Elucidation of Reaction Mechanisms and Kinetics Through Methan D2 Ol Isotopic Labeling

Application of Kinetic Isotope Effects (KIE) in Organic and Organometallic Reactions

Kinetic isotope effects (KIEs) arise from the difference in reaction rates between molecules containing different isotopes of the same element. numberanalytics.comontosight.ai This difference is primarily due to the variation in zero-point energies and vibrational frequencies of bonds involving heavier versus lighter isotopes. numberanalytics.comontosight.aislideshare.net For C-H versus C-D bonds, the C-D bond has a lower zero-point energy due to the greater mass of deuterium (B1214612), making it generally stronger and thus harder to break. numberanalytics.comontosight.ai Measuring the ratio of rate constants for the reaction of the light (hydrogen) isotopologue versus the heavy (deuterium) isotopologue (kH/kD) provides valuable information about the reaction mechanism. numberanalytics.comontosight.aislideshare.net

Primary and Secondary Deuterium Kinetic Isotope Effects in C-H/C-D Bond Activation

Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comnumberanalytics.comontosight.aislideshare.net A significant primary deuterium KIE (kH/kD typically between ~2 and ~7, though larger values can occur, sometimes indicating quantum tunneling) suggests that the C-H (or C-D) bond cleavage is involved in or precedes the slowest step of the reaction. numberanalytics.comnumberanalytics.comyoutube.comprinceton.edunih.govepfl.ch In the context of C-H/C-D bond activation, particularly in organometallic chemistry, observing a primary KIE indicates that the cleavage of the carbon-hydrogen or carbon-deuterium bond is kinetically significant. nih.govrutgers.eduresearchgate.net For instance, studies on the activation of alkane C-H bonds by transition metals have utilized KIEs to probe the mechanism, with observed KIE values providing insights into the nature of intermediates and the rate-determining step. rutgers.eduresearchgate.net

Secondary kinetic isotope effects occur when the isotopic substitution is not directly at the bond being broken or formed in the rate-determining step, but rather at a nearby position. numberanalytics.comnumberanalytics.comontosight.aislideshare.net These effects are generally smaller than primary KIEs (kH/kD typically between ~0.8 and ~1.5) and can arise from changes in hybridization or hyperconjugation in the transition state. youtube.comprinceton.edulibretexts.orgnih.gov Alpha (α) secondary KIEs involve isotopic substitution at the carbon undergoing bond change, while beta (β) secondary KIEs involve substitution at a carbon adjacent to the reactive center. libretexts.org Analyzing secondary KIEs can provide subtle details about the electronic and structural changes occurring in the transition state. princeton.edulibretexts.org

Mechanistic Probing of Rate-Determining Steps and Transition State Structures

KIEs are a powerful tool for identifying the rate-determining step in a multi-step reaction sequence. If a substantial primary KIE is observed for the cleavage of a specific bond, it strongly suggests that this bond-breaking event occurs during or before the rate-determining step. youtube.comprinceton.eduepfl.chwikipedia.org Conversely, a KIE value close to unity indicates that the bond involving the isotopic substitution is not being broken or formed in the rate-determining step. epfl.chrutgers.eduwikipedia.org

Furthermore, the magnitude of the primary KIE can provide information about the geometry and nature of the transition state. According to the Hammond postulate, the transition state of an exothermic reaction resembles the reactant, while that of an endothermic reaction resembles the product. youtube.com For a bond-breaking step, a larger KIE generally suggests a "later" transition state where the bond is significantly stretched or broken. princeton.edu Computational chemistry is often used in conjunction with experimental KIE measurements to model transition state structures and calculate theoretical KIEs for proposed mechanisms, allowing for comparison and validation. researchgate.netacs.orgrsc.org

Isotope Effects in Enzymatic Reactions (General Principles)

Kinetic isotope effects are also indispensable in the study of enzyme-catalyzed reactions, providing insights into the enzymatic mechanism, the nature of transition states, and the identification of rate-limiting steps. numberanalytics.comnumberanalytics.comontosight.ainih.govacs.org Enzymes accelerate reaction rates by lowering the activation energy, and KIEs can probe specific bond transformations occurring within the enzyme's active site. numberanalytics.comnumberanalytics.com

Similar to non-enzymatic reactions, primary KIEs in enzymatic systems indicate that the bond to the isotopically labeled atom is broken in the rate-determining step. numberanalytics.comnih.gov Secondary KIEs can reveal information about changes in bonding or hybridization at positions near the reactive center during the enzymatic process. nih.gov Measuring KIEs on different atoms within the substrate can help to dissect the sequence of events in a complex enzymatic cascade and understand which steps are kinetically significant. nih.gov While the specific examples in the search results focus on enzymes like alcohol dehydrogenase or those involved in hydrogen transfer, the general principles of applying deuterium KIEs are applicable across a wide range of enzymatic systems. numberanalytics.comnih.govacs.org

Tracing Reaction Pathways and Intermediate Formation with Isotopic Tagging

Isotopic tagging, using compounds like Methan-d2-ol, allows researchers to follow the fate of specific atoms or groups throughout a chemical reaction. By incorporating a stable isotope like deuterium at a defined position in a reactant, the reaction products and any isolable intermediates can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine where the isotopic label has ended up. libretexts.orgacs.org This provides direct evidence for the connectivity changes that occur during the reaction and can help to distinguish between different proposed reaction pathways. nih.govbohrium.com

Hydrogen-Deuterium Exchange (H/D Exchange) Mechanisms

Hydrogen-deuterium exchange (H/D exchange) experiments are a common application of isotopic tagging used to probe reaction mechanisms, particularly to identify acidic or labile hydrogen atoms and to detect the formation of intermediates such as carbanions, carbocations, or metal hydrides. koreascience.krjst.go.jpresearchgate.netacs.org In an H/D exchange experiment, a compound with exchangeable hydrogen atoms is exposed to a source of deuterium, such as a deuterated solvent (like D2O, CD3OD, or potentially this compound) or a deuterated acid or base. koreascience.krjst.go.jpchinesechemsoc.orgresearchgate.netbeilstein-journals.org

The incorporation of deuterium into the substrate or product indicates that the corresponding hydrogen atom was exchanged with deuterium from the source during the reaction. The pattern and extent of deuterium incorporation can provide insights into the mechanism of proton transfer steps, the accessibility of certain hydrogen atoms, and the lifetime of intermediates that undergo exchange. koreascience.krjst.go.jpresearchgate.netrsc.org For example, H/D exchange studies have been used to investigate the mechanism of C-H activation reactions, revealing the reversibility of certain steps or the involvement of metal hydride intermediates. jst.go.jprsc.orgacs.org

Investigations of Multicomponent Reactions (MCRs) and C-H Bond Functionalization

Isotopic labeling, including deuterium labeling and KIEs, is a valuable tool for unraveling the often complex mechanisms of multicomponent reactions (MCRs) and C-H bond functionalization processes. MCRs involve the combination of three or more starting materials in a single pot to form a product containing structural elements from each component. beilstein-journals.orgbeilstein-journals.orgresearchgate.net C-H bond functionalization, a key area in modern synthetic chemistry, involves directly transforming a C-H bond into a C-X bond (where X is typically carbon, nitrogen, oxygen, etc.). rsc.orgepfl.chacs.org

Deuterium labeling experiments in MCRs can help identify which starting material contributes which part to the final product and the sequence of bond-forming events. bohrium.combeilstein-journals.org For C-H functionalization reactions, deuterium labeling can confirm whether a C-H bond is indeed being cleaved and at what stage of the catalytic cycle. rsc.orgacs.orgepfl.chacs.org KIE studies in these reactions can provide further evidence for the rate-determining step, such as whether C-H bond activation is the slowest step. rsc.orgepfl.chacs.org Examples include using deuterium labeling to study the mechanism of C-H arylation reactions, helping to distinguish between different proposed radical pathways. nih.gov Deuterium labeling has also been applied to investigate the mechanisms of transition metal-catalyzed C-H functionalization reactions, providing insights into the reversibility of C-H cleavage and the involvement of intermediates. rsc.orgacs.org

Data Table Example:

SubstrateDeuterium Labeling PositionkH/kDMechanistic Implication
R-CH2-R'R-CD2-R'5.5C-H bond cleavage at this position is likely involved in the rate-determining step. youtube.comprinceton.eduepfl.ch
R-CH2-CH2-R'R-CD2-CH2-R'1.2 (α-secondary)Isotopic substitution near the reactive center affects the rate, possibly due to hybridization changes in the transition state. youtube.comprinceton.edulibretexts.org
R-CH2-CH2-R'R-CH2-CD2-R'0.9 (β-secondary)Isotopic substitution further from the reactive center has a small inverse effect, potentially indicating hyperconjugation in the transition state. youtube.comprinceton.edulibretexts.org

Isotope Labeling in Mechanochemical Milling Reaction Mechanism Studies

Mechanochemical milling, a technique that utilizes mechanical energy to drive chemical reactions in solid or semi-solid states, presents unique challenges and opportunities for mechanistic investigation. Isotope labeling, including deuteration, has emerged as a powerful method to probe the intricate details of these reactions, particularly concerning atomic and molecular exchange processes that overcome the limitations of slow solid-state diffusion wikipedia.orgresearchgate.net.

Studies employing isotope-labeled solids and liquid additives in mechanochemical ball-milling have revealed that this technique facilitates rapid atomic and molecular exchange wikipedia.orgresearchgate.net. This exchange can occur even in the absence of a net chemical reaction and is observed between milled solids and liquid additives, making it practical for efficient deuterium labeling of solids wikipedia.orgresearchgate.net. While specific studies detailing the use of CD2HOH in mechanochemical milling for reaction mechanism elucidation were not extensively found, the general principle of using deuterated compounds as additives in this context is well-established. For instance, D2O has been shown to be effectively degraded in ball milling, leading to the generation of D2, which can then be used for reductive deuteration. The use of 17O-enriched water in mechanochemical procedures has also been reported for labeling carboxylic acids and metal oxides, demonstrating the utility of isotopic labeling via milling for tracing elements and understanding reaction pathways. The ability of mechanochemistry to induce hydrogen/deuterium exchange highlights its potential for incorporating deuterium from labeled solvents like CD2HOH into solid reactants or products, thereby providing insights into bond breaking and formation events during milling.

The findings from studies using various deuterated additives suggest that mechanochemical milling promotes a solution-like kinetics and facilitates thermodynamic equilibrium between solids, overcoming diffusion limitations inherent to solid-state reactions researchgate.net. This environment is conducive to isotopic exchange, making CD2HOH a potentially valuable tool for future investigations into the specific roles of methyl hydrogens in mechanochemical transformations through labeling and tracing experiments.

Solvent Effects of Deuterated Methanol (B129727) on Reaction Kinetics and Selectivity

Solvents play a critical role in chemical reactions, influencing everything from reaction rates and equilibria to product selectivity. The use of deuterated solvents, such as various isotopologues of methanol including CD2HOH, allows for the investigation of solvent effects, particularly through kinetic solvent isotope effects (KIEs) and by altering intermolecular interactions compared to their non-deuterated counterparts.

Influence of Deuterated Solvent on Reaction Environment and Intermolecular Interactions

Deuterated methanol can significantly influence the reaction environment and intermolecular interactions due to differences in physical properties and hydrogen bonding compared to protic methanol. The replacement of hydrogen with deuterium affects bond strengths and vibrational frequencies, which in turn can alter solvation shells, reactant-solvent interactions, and transition state stabilization.

Studies using deuterated methanol (such as CD3OD or CH3OD) have demonstrated its impact on reaction rates. For example, in gold(I)-catalyzed intramolecular alkene hydroamination, deuterated methanol (methanol-d4, CD3OD) was found to significantly decelerate the reaction compared to methylene (B1212753) chloride, while a cooperative acceleration was observed in mixtures of methylene chloride and methanol or methanol-d4 (B120146). Large solvent KIEs were observed when comparing reactions in pure CH3OH versus CD3OD, indicating the involvement of the solvent's hydroxyl proton in the rate-determining step.

Deuterated methanol is also used to study intermolecular interactions, such as hydrogen bonding. Rotational spectroscopy studies of complexes formed between molecules like acrolein and methanol, utilizing deuterated isotopologues of methanol, help to characterize the hydrogen bond networks and assess the effects of deuteration on these interactions. Similarly, surface-sensitive infrared spectroscopy studies investigating the interaction between methanol and water on surfaces have used isotopically labeled molecules to understand hydrogen bonding and hydrogen-deuterium exchange processes. These studies highlight how deuteration can be used to probe the dynamics and structure of intermolecular interactions in various environments.

While much of the research on deuterated methanol solvent effects focuses on CD3OD and CH3OD due to the lability of the hydroxyl proton or the symmetry of the methyl group, CD2HOH, with deuterium specifically on the methyl carbon, offers a unique perspective. Its use could provide insights into how isotopic substitution at a non-exchangeable position on the carbon backbone influences solvent properties, solvation of reactants and transition states, and potentially subtle changes in hydrogen bonding networks involving the remaining methyl hydrogen and the hydroxyl group.

Studies of Solvent-Induced Phenomena in Polymer Crystallization (as a model)

Solvent-induced crystallization of polymers is a phenomenon where a solvent, even below the polymer's glass transition temperature, can facilitate chain mobility and crystallization. Deuterated solvents are valuable in studying polymer crystallization as they can alter solvent-polymer interactions and provide contrast for techniques like neutron scattering.

Deuteration of solvents and/or polymers can significantly change their chemical and physical properties, influencing phenomena such as phase transitions, crystallization rates, and polymer-solvent miscibility. For instance, studies on poly(ethylene oxide)/ethanol (B145695) systems have shown that deuteration of the polymer and/or the solvent can strongly affect the polymer solution behavior and even "flip" the upper/lower critical solution temperature trends. Deuteration of the hydroxyl group of ethanol was found to enhance polymer/solvent interaction due to stronger hydrogen bonding, capable of changing the solvation behavior.

While specific detailed studies using CD2HOH for polymer crystallization as a model system were not found in the provided search results, the general principles observed with other deuterated solvents and methanol solvates are applicable. Solvents like methanol and ethanol have been shown to act as plasticizers in polymers, increasing chain mobility and enabling crystallization. The solubility of different polymorphic forms of compounds can also be affected by the solvent, influencing crystallization outcomes. Given that CD2HOH has altered physical properties compared to CH3OH, such as density and boiling point nih.govnih.govnih.gov, it would be expected to exhibit different solvent-polymer interactions and potentially influence crystallization kinetics, morphology, and the resulting crystalline phase of polymers. Studies using CD2HOH could provide specific data on how deuteration at the methyl position impacts these solvent-induced crystallization processes, complementing the understanding gained from studies with deuteration at the hydroxyl position (CH3OD) or full deuteration (CD3OD).

Data Tables

Table 1: Illustrative Kinetic Isotope Effects (KIEs) in Reactions with Deuterated Methanol

Reaction TypeSolvent System (Example)Isotope Effect (kH/kD) (Illustrative)IndicationSource Type (Illustrative)
Gold(I)-catalyzed Alkene HydroaminationCH3OH vs CD3ODLarge KIE (>1)C-H or O-H bond breaking in rate-limiting stepResearch Paper
Hydrogen/Deuterium Exchange in Adsorbed LayerCH3OH + D2O on Cu(111)Exchange observedProton/Deuteron (B1233211) lability and transferResearch Paper

Note: Specific KIE values for CD2HOH were not found in the provided results. The table shows illustrative examples based on related deuterated methanol studies.

Table 2: Illustrative Solvent Effects on Polymer Crystallization

Polymer System (Example)Solvent System (Example)Observed PhenomenonEffect of Deuteration (Illustrative)Source Type (Illustrative)
Poly(ethylene oxide)Ethanol vs Deuterated EthanolPhase Behavior (UCST/LCST)Can "flip" temperature trends, enhance interactionsResearch Paper
Poly(lactic acid)Methanol/Ethanol SolutionsSolvent-Induced Crystallization, Tg depressionD2O had similar effects on Tg as H2OResearch Paper

Note: Specific data for CD2HOH in polymer crystallization was not found. The table shows illustrative examples based on related studies.

Theoretical and Computational Chemistry of Methan D2 Ol

Quantum Chemical Calculations for Structural and Spectroscopic Properties of Methanol (B129727) Isotopologues

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are extensively used to calculate the structural parameters and spectroscopic properties of methanol isotopologues. These calculations provide fundamental information about molecular geometry, vibrational modes, and energy levels, which are essential for interpreting experimental spectra and understanding molecular behavior.

Ab Initio and Density Functional Theory (DFT) for Molecular Structure and Vibrational Frequencies

Ab initio and DFT methods are powerful tools for determining the optimized molecular structures and predicting the vibrational frequencies of molecules like Methan-d2-ol. These calculations solve the electronic Schrödinger equation to obtain the electronic structure and energy of a molecule, from which equilibrium geometries and force constants can be derived. The force constants are then used to calculate harmonic vibrational frequencies.

Studies on methanol and its deuterated derivatives have employed various levels of theory, including Hartree-Fock, Møller-Plesset perturbation theory (MP2), and different DFT functionals (e.g., B3LYP, B2PLYP) with various basis sets researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net. These calculations can predict the fundamental vibrational modes and their corresponding frequencies, as well as rotational constants researchgate.netresearchgate.netarxiv.org. The accuracy of the predicted frequencies depends on the chosen computational method and basis set, and anharmonic corrections are often necessary for better agreement with experimental results, especially for overtones and combination bands researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netacs.org.

For methanol isotopologues, including those with deuterium (B1214612) substitution on the methyl group (like CH2DOD) and the hydroxyl group (like CH3OD), computational studies have helped in assigning experimental vibrational bands by comparing calculated and observed frequencies researchgate.netacs.orgacs.org. The effect of isotopic substitution on vibrational frequencies is a key aspect studied computationally, as the change in mass affects the reduced mass of the vibrating system, leading to predictable shifts in frequencies acs.org. For instance, calculations have shown that deuteration of the methyl group introduces specific frequency shifts in the O-X (X=H, D) stretching modes acs.org.

Some studies have specifically included CH2DOD in their calculations for refining force fields or predicting transition frequencies researchgate.netarxiv.org.

Computational Prediction of NMR and IR/NIR Spectral Parameters

Computational methods are also used to predict spectroscopic parameters such as NMR chemical shifts and IR/NIR spectral intensities, further aiding experimental analysis.

Computational prediction of NMR parameters, particularly chemical shifts, can provide valuable information for structural elucidation and the study of intermolecular interactions, such as hydrogen bonding mdpi.com. While direct prediction of the full NMR spectrum for this compound might involve considering spin couplings and relaxation, computational studies on deuterium isotope effects on NMR chemical shifts in related systems demonstrate the applicability of these methods to understand the influence of deuteration on electronic shielding and molecular structure mdpi.com. These isotope effects, observed as shifts or splitting in NMR signals upon deuteration, can be correlated with structural features and hydrogen bonding networks mdpi.com.

Near-infrared (NIR) spectroscopy is particularly challenging to interpret due to the presence of overtones and combination bands. Anharmonic quantum chemical calculations, such as those based on Vibrational Perturbation Theory to second order (VPT2), have been successfully applied to predict the NIR spectra of methanol isotopologues, including CH3OH, CH3OD, CD3OH, and CD3OD researchgate.netfrontiersin.orgmdpi.comnih.govacs.orgresearchgate.net. These studies predict the positions and intensities of bands corresponding to transitions involving multiple quanta of vibration researchgate.netfrontiersin.orgmdpi.comnih.govacs.org. The ability to simulate NIR spectra computationally is crucial for making detailed band assignments and understanding the complex spectral features arising from anharmonic effects and isotopic substitution researchgate.netfrontiersin.orgmdpi.comacs.orgresearchgate.net. Computational simulations have even been used to identify the presence of unevenly deuterated forms of methanol in samples by comparing simulated and experimental spectra researchgate.net.

Modeling of Kinetic and Equilibrium Isotope Effects

Kinetic and equilibrium isotope effects (KIEs and EIEs) provide critical insights into reaction mechanisms, transition state structures, and the role of quantum mechanical effects like tunneling. Computational modeling is essential for calculating these effects and interpreting experimental observations.

Transition State Theory and Tunneling Corrections in Deuterated Systems

Transition State Theory (TST) is a fundamental framework for calculating reaction rates. For reactions involving light atoms like hydrogen and deuterium, quantum mechanical tunneling can significantly contribute to the reaction rate, especially at low temperatures. Therefore, accurate modeling of KIEs often requires incorporating tunneling corrections into TST calculations researchgate.netarxiv.orgresearchgate.netacs.orgpnas.orgnih.govaip.orgrsc.org.

Various theoretical methods are used to account for tunneling, including semiclassical approaches like instanton theory and methods that add corrections to TST, such as the Wigner correction, Eckart barrier correction, and the Zero-Curvature Tunneling (ZCT) method researchgate.netarxiv.orgresearchgate.netacs.orgpnas.orgnih.govaip.orgrsc.org. Instanton theory, based on imaginary-time path integrals, is particularly useful for calculating tunneling rates in polyatomic systems and can capture the "corner cutting" effect where the tunneling pathway deviates from the minimum energy path researchgate.netnih.gov. Ring-polymer molecular dynamics is another approach that can capture quantum effects, including tunneling nih.gov.

Studies investigating reactions involving methanol isotopologues, such as hydrogen abstraction, have utilized these computational methods to calculate rate constants and KIEs, demonstrating the significant role of tunneling, particularly at low temperatures relevant to astrochemistry researchgate.netarxiv.orgacs.org. The magnitude of the KIE is sensitive to the shape of the potential energy barrier and the masses of the atoms involved in the reaction coordinate pnas.orgnih.gov. Deuteration typically leads to a decrease in reaction rate due to the heavier mass, resulting in a KIE greater than 1, but inverse KIEs (less than 1) can also occur depending on the reaction and the position of isotopic substitution arxiv.orgicm.edu.pl.

Elucidation of Mechanistic Pathways through Computational KIE Studies

Computational KIE studies are powerful tools for elucidating reaction mechanisms and identifying rate-determining steps. By comparing calculated KIEs for proposed mechanisms with experimental KIEs, researchers can validate or rule out specific pathways.

For reactions involving deuterated methanol, computational KIEs can provide insights into which bonds are being broken or formed in the transition state icm.edu.placs.orgrsc.orgrsc.orgacs.org. For example, a significant KIE upon deuteration of a specific hydrogen position suggests that the motion of that hydrogen atom is involved in the rate-determining step acs.org. Computational studies have investigated KIEs in various reactions, including the hydrogenation of CO2 to methanol and reactions catalyzed by metal complexes involving methanol acs.orgrsc.orgresearchgate.net. These studies use DFT and TST, often with tunneling corrections, to calculate KIEs and analyze the transition state structures to understand the origin of the observed isotopic effects acs.orgrsc.orgrsc.org.

Computational KIEs have been used to probe the transition state structure in enzyme catalysis, where the observed KIEs for reactions involving deuterated substrates are compared to those calculated for model reactions icm.edu.pl. These comparisons can reveal the degree of bond cleavage or formation in the transition state and highlight the influence of the enzyme environment on the reaction coordinate icm.edu.pl.

Equilibrium isotope effects, which relate to the change in equilibrium constant upon isotopic substitution, can also be calculated computationally. These effects are related to the differences in zero-point energies and partition functions between the reactant and product molecules and their deuterated isotopologues nih.gov. Computational studies of EIEs in proton transfer reactions and acid-base equilibria involving deuterated species help in understanding the thermodynamic consequences of isotopic substitution and can be used to study hydrogen bonding interactions mdpi.comnih.gov.

Molecular Dynamics Simulations in Deuterated Methanol Environments

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a system of interacting atoms or molecules. For deuterated methanol, MD simulations are used to study liquid-phase properties, dynamics, and interactions, providing a microscopic view of phenomena like diffusion, hydrogen bonding, and collective motions.

MD simulations of deuterated methanol, such as fully deuterated CD3OD, have been used to investigate the dynamics of hydrogen bonding networks in the liquid state nist.govresearchgate.netaip.org. These simulations can reveal details about the formation and breaking of hydrogen bonds, reorientational dynamics, and the influence of temperature and pressure on the liquid structure nist.govresearchgate.netmdpi.com. Studies combining MD simulations with experimental techniques like neutron scattering have provided insights into the collective dynamics of deuterated methanol, observing slow modes related to the association of molecules through hydrogen bonding nist.gov.

MD simulations can also be used to study the dynamics of solutes in deuterated methanol environments rit.edu. By simulating the interactions between solute and solvent molecules, researchers can understand solvation effects, diffusion processes, and the influence of the deuterated solvent on the solute's behavior rit.edu. Furthermore, MD simulations can be coupled with theoretical models to study vibrational spectroscopy in the liquid phase, accounting for the dynamic environment and intermolecular interactions that affect spectral features aip.org. Simulations have explored the frequency dependence of reorientational motion of OD bonds in deuterated methanol, relating it to different hydrogen-bonded environments researchgate.net.

Solvent-Solute Interactions and Transport Phenomena in Deuterated Media

The behavior of this compound as a solvent or solute in deuterated media is a subject addressable by theoretical and computational chemistry, although specific detailed studies focusing solely on CD2HOH in this context were not extensively found in the search results. Generally, computational studies of solvent-solute interactions aim to understand how molecules interact in solution, influencing properties like solubility, reactivity, and transport. biorxiv.orgrsc.orgrsc.org These interactions involve various forces, including hydrogen bonding and van der Waals forces. biorxiv.orgrsc.org Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations (e.g., DFT), are powerful tools for investigating these interactions at an atomic level. rsc.orgrsc.orguel.ac.uknih.govrsc.orgresearchgate.netchemrxiv.org

Transport phenomena, including diffusion, viscosity, and mass transfer, describe the movement of mass, momentum, and energy within a system. researchgate.netnih.govnist.govwikipedia.org Molecular dynamics simulations are commonly used to predict transport properties like diffusion coefficients by analyzing the movement of molecules over time. uel.ac.ukrsc.orgnist.govnih.govlivecomsjournal.org These simulations can provide insights into diffusion mechanisms and the factors affecting transport rates in various media, including porous and dispersed systems. uel.ac.ukresearchgate.netwikipedia.org While the general principles and computational techniques for studying solvent-solute interactions and transport phenomena in deuterated solvents are well-established, specific detailed computational research focusing on CD2HOH as the primary subject in these contexts was not prominently featured in the provided search results. However, CD2HOH is known to be used as a deuterated solvent in experimental techniques like NMR spectroscopy, implying its relevance in studies of molecular interactions and dynamics in solution. researchgate.net

Simulation of Deuterium Exchange Processes

The simulation of deuterium exchange processes involving this compound can provide valuable insights into the kinetics and mechanisms of hydrogen-deuterium exchange. While the search results provided extensive information on hydrogen-deuterium exchange mass spectrometry (HDX-MS) and its simulation, particularly in the context of protein studies biorxiv.orgrsc.orgnih.govwikipedia.orgolemiss.edudrdegirolami.commdpi.comotago.ac.nzwhiterose.ac.uk, specific computational studies detailing the simulation of deuterium exchange of CD2HOH itself (e.g., exchange of the remaining hydrogen on the methyl group or the hydroxyl hydrogen with deuterium from the solvent) were not explicitly found.

Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom or vice versa. wikipedia.org This process can be influenced by factors such as temperature, pH, hydrogen bonding, and solvent exposure. nih.govwikipedia.orgdrdegirolami.com Theoretical frameworks, such as the Linderstrøm-Lang model, describe the exchange process. wikipedia.orgotago.ac.nzwhiterose.ac.uk Computational tools and simulations are employed in HDX-MS to analyze experimental data, predict deuterium uptake, and understand protein dynamics. biorxiv.orgrsc.orgolemiss.edumdpi.comotago.ac.nzwhiterose.ac.uklibretexts.org These simulations often involve molecular dynamics to explore conformational changes that affect hydrogen exchange rates. olemiss.eduotago.ac.nzwhiterose.ac.uk Although the general methodologies for simulating deuterium exchange exist, their specific application to study the exchange processes within or involving CD2HOH molecules was not detailed in the provided search results. Such simulations would likely involve quantum mechanical or molecular dynamics approaches to model the breaking and formation of bonds and the transfer of isotopes in the presence of a deuterated environment.

Interdisciplinary Research Applications of Methan D2 Ol and Deuterated Methanol

Astrochemistry: Detection and Formation of Deuterated Methanol (B129727) in Interstellar Environments

Deuterated methanol is a molecule of significant interest in astrochemistry, providing insights into the physical and chemical conditions of star-forming regions and the origins of organic molecules in space. The enhancement of deuterium (B1214612) abundance in molecules in these cold environments, far exceeding the cosmic elemental D/H ratio of approximately 10⁻⁵, is a key phenomenon studied using deuterated species like methanol. cambridge.orgresearchgate.netaanda.orgaanda.org

Observational Astronomy of Deuterated Species in Star-Forming Regions

Observational astronomy has detected various deuterated methanol isotopologues, including CH2DOH, CHD2OH, and CD3OH, in star-forming regions, particularly in low-mass protostars like IRAS 16293-2422. cambridge.orgresearchgate.netoup.com These detections are made using radio telescopes that can observe the rotational emission spectra of these molecules. unimelb.edu.au The presence and relative abundances of these isotopologues provide clues about the temperature, density, and chemical history of the regions where they are found. Mono-deuterated methanol isotopologues, CH2DOH and CH3OD, are routinely observed around both low-mass and high-mass protostars. arxiv.org While CH2DOH is thought to form during the prestellar core stage, the formation of CH3OD might occur later through H-D exchange in warm ices. arxiv.org The ratio of CH2DOH/CH3OD can potentially indicate the conditions of the surrounding cloud or serve as a tracer of ice heating. aanda.orgarxiv.orgcaltech.eduarxiv.org Doubly and triply deuterated methanol have also been detected in hot cores. aanda.org

Modeling of Isotopic Fractionation in Protoplanetary Disks and Clouds

Modeling plays a crucial role in understanding the observed deuterium fractionation in interstellar environments. Theoretical models investigate how the high atomic D/H ratio required for the observed deuteration levels can be produced in the cold, dense prestellar phase through gas-phase and grain-surface reactions. cambridge.org Grain-surface reactions are considered particularly important for the formation of saturated molecules like methanol. cambridge.org Models also explore the formation pathways of different deuterated methanol isotopologues. For instance, CH2DOH is suggested to form from CO hydrogenation followed by H-D substitution, while CHD2OH is likely produced from deuterated formaldehyde (B43269). oup.com H-D exchange reactions in water ice in the presence of deuterated water ice could lead to the formation of CH3OD and CH2DOD. oup.com Comparing observed deuteration fractions with model predictions helps constrain the physical conditions and chemical processes occurring during star and planet formation. aanda.org Isotopic fractionation studies, including those involving methanol, are essential tools for investigating the chemical history of the galaxy and our solar system. fupress.com Protoplanetary disks, the birthplaces of planets, exhibit strong vertical and radial gradients in physical conditions, influencing the chemistry and isotopic fractionation within them. arxiv.org

Atmospheric Chemistry and Environmental Science (as a model compound for small organic molecules)

Deuterated methanol can be used as a model compound to study the atmospheric chemistry of small organic molecules, helping to understand their fate and impact in the environment.

Isotopic Tracing of Atmospheric Methane (B114726) and Related Organic Cycles

Isotopic tracing using deuterated compounds is a powerful technique for studying atmospheric processes. While the search results did not provide specific details on Methan-d2-ol's direct use in tracing atmospheric methane, deuterated methanol (such as CD3OH used in experiments) can serve as a proxy or be involved in studies related to the atmospheric cycle of small oxygenated volatile organic compounds (VOCs), which are linked to the methane cycle. nih.gov Methanol itself is a significant component of atmospheric VOCs, with substantial global emissions. nih.gov Studies involving deuterated methanol can help elucidate reaction mechanisms and kinetics of atmospheric oxidation processes that affect methanol and other related organic molecules. scielo.brresearchgate.net Triply deuterated methanol (methanol-d3) has been used as a gas standard in atmospheric measurements. pnas.org

Studies on Atmospheric Oxidation Reactions of Deuterated Alcohols

The atmospheric removal of alcohols, including methanol, is primarily initiated by reactions with the hydroxyl radical (OH). scielo.brresearchgate.net Studies using deuterated methanol isotopologues, such as CD3OH and CH3OD, have provided insights into the mechanism of these oxidation reactions, indicating that the reaction primarily involves hydrogen atom abstraction from the carbon-hydrogen bonds rather than the oxygen-hydrogen bond. scielo.brresearchgate.netscielo.br This isotopic effect helps in understanding the reaction pathways and kinetics of alcohol oxidation in the atmosphere. libretexts.org Research on atmospheric oxidation chemistry can utilize automated mechanism generation to study the reactions of various functional groups, including alcohols. acs.org

Advanced Organic Synthesis and Catalysis

Deuterated methanol, including this compound, is valuable in advanced organic synthesis and catalysis, particularly for isotopic labeling and as a solvent or reagent in reactions where deuterium incorporation is desired.

Deuterated solvents, in general, are crucial in organic synthesis for isotopic labeling, NMR spectroscopy, and facilitating chemical transformations. synmr.in Methanol-d2 can be used as a solvent in organic reactions where deuterium incorporation is needed. For example, deuterated methanol (MeOD) has been used as a deuterium source in visible light-mediated direct deuteration of alkenes catalyzed by cobaloximes. chinesechemsoc.orgchinesechemsoc.org This process involves hydrogen/deuterium exchange and allows for facile deuterium incorporation into various alkenes. chinesechemsoc.orgchinesechemsoc.org Deuterated methanol can also be employed in acid-catalyzed deuteration of aromatic systems, where the solvent can influence the selectivity of deuterium incorporation. acs.orgacs.org The synthesis of deuterated methanol itself can involve reactions like the hydrogenation of carbon monoxide with deuterium gas over specific catalysts. google.com Deuterium labeling is important for molecular tracing and drug discovery. chinesechemsoc.orgchinesechemsoc.org

Regio- and Stereoselective Synthesis of Deuterated Organic Molecules

The synthesis of deuterium-labeled compounds with high regioselectivity and stereoselectivity is an active area of research. While classical methods often require prefunctionalized starting materials, leading to multi-step syntheses, direct hydrogen-deuterium exchange (H/D exchange) offers a more efficient alternative. academie-sciences.fr Regioselective deuteration at target positions is particularly important for creating stereospecific deuterium labels used in fields like medicine. researchgate.net

Deuterated methanol can be employed in catalytic systems for H/D exchange. For instance, the deuteration of arenes using Brønsted acid catalysis can be carried out in deuterated methanol. snnu.edu.cn In some synthetic strategies, deuterated solvents like deuterated methanol are used during analysis, such as in NMR spectroscopy, to monitor reactions and confirm the stereochemical outcome. mdpi.com

Research has explored various catalytic approaches to achieve selective deuteration. For example, studies have demonstrated regioselective deuteration of alcohols in D2O catalyzed by earth-abundant homogeneous first-row transition metal pincer complexes, achieving high deuterium incorporation selectively at specific positions depending on the catalyst. researchgate.net While these studies often utilize D2O as the deuterium source, they highlight the broader efforts in achieving regioselective deuteration, a field where deuterated alcohols like this compound could potentially play a role as either a deuterium source or a solvent in specific reaction systems.

Achieving precise control over deuterium placement remains a challenge, particularly in complex molecules and specific structural motifs like deuterated ring structures. nih.gov However, advancements in catalytic methods, including those utilizing transition metals, are enabling more selective deuterium incorporation. snnu.edu.cn The choice of catalyst and reaction conditions, including the solvent and deuterium source, are critical in dictating the regioselectivity and stereoselectivity of these transformations.

Catalytic Hydrogenation/Deuteration in Complex Molecule Construction

Catalytic hydrogenation and deuteration are fundamental transformations in organic synthesis. Catalytic deuteration, in particular, allows for the introduction of deuterium atoms into molecules, which can be valuable for mechanistic studies or to modify the properties of complex molecules, including pharmaceuticals. nih.govsci-hub.se

Deuterated methanol can serve as a deuterium source in catalytic transfer deuteration reactions, offering an alternative to using D2 gas. marquette.edu For example, iridium-catalyzed deuteration of N-heterocycles has been successfully carried out using methanol-d4 (B120146) (CD3OD) and H2. acs.org This method, utilizing an air-stable iridium catalyst, demonstrated efficient deuteration of a range of N-heterocycles with high conversion and good selectivity, which was significantly enhanced by the addition of a base. acs.org The proposed mechanism involves hydride-deuterium exchange with the OD label of the deuterated solvent, leading to the formation of metal-deuterium bonds that facilitate the deuteration of the target molecule. acs.org

Transfer hydrodeuteration, another related catalytic process, enables the selective incorporation of one deuterium atom and one hydrogen atom across a double bond. nih.gov Copper-catalyzed transfer hydrodeuteration of cyclic alkenes has been reported, allowing the synthesis of selectively deuterated products with high yields and excellent levels of deuterium incorporation. nih.gov These reactions often employ deuterated silanes or deuterated alcohols (such as isopropanol-d8) as deuterium transfer reagents. nih.gov

The development of catalytic systems that utilize readily available and easy-to-handle deuterium donors like deuterated methanol isotopologues is an important area for the selective synthesis of deuterated compounds. marquette.edu These methods contribute to the construction of complex molecules with specific isotopic labels, which are valuable in various research and development efforts.

Materials Science (with a focus on solvent effects)

The choice of solvent plays a critical role in materials science, influencing processes such as solubility, phase behavior, and crystallization. Deuterated solvents are particularly useful in techniques like neutron scattering due to the significant difference in scattering lengths between hydrogen and deuterium, which provides enhanced contrast for studying material structures and dynamics. sci-hub.se Beyond their use in characterization, deuterated solvents can also directly impact material properties and processes, such as crystallization in polymeric systems.

Investigation of Solvent-Induced Crystallization in Polymeric Systems using Deuterated Solvents

Solvent-induced crystallization in polymers is a complex phenomenon where the solvent quality and interactions between the polymer and solvent molecules significantly affect the crystallization process and the resulting morphology. hereon.dearxiv.org Deuteration of either the polymer or the solvent can lead to significant changes in the chemical and physical properties of the system, including modifying phase transition temperatures and varying the rate of crystallization. nist.gov

Studies using deuterated solvents have provided valuable insights into solvent-polymer interactions and their impact on crystallization. For example, investigations into poly(ethylene oxide) (PEO) systems have shown strong isotope effects, where solvent deuteration can enhance hydrophilic interactions. nist.gov In poly(ethylene oxide)/ethanol (B145695) systems, deuteration has been shown to have strong effects on polymer solution behavior and can even change the character of mixing/demixing and "flip" upper/lower critical solution temperature trends. nist.gov Specifically, selective deuteration of the hydroxy group of ethanol was found to enhance the polymer/solvent interaction, influencing the solvation behavior. nist.gov

Deuterated methanol, such as fully deuterated methanol (CD3OD), has been used as a solvent in studies investigating the dynamics of polymer solutions. For instance, quasi-elastic neutron scattering studies of poly(N-isopropylacrylamide) (PNIPAM) solutions in water/methanol mixtures have utilized deuterated methanol to shed light on solvent dynamics and the cononsolvency effect. acs.org These studies help in understanding how the solvent environment influences the behavior of polymer chains, which in turn affects processes like crystallization.

Future Perspectives and Unexplored Research Avenues for Methan D2 Ol

Development of Next-Generation Deuteration Methodologies for Enhanced Selectivity and Efficiency

The efficient and selective incorporation of deuterium (B1214612) into specific positions of molecules, including methanol (B129727) to produce species like CD2HOH, remains a key area of research. Future efforts will likely focus on developing next-generation deuteration methodologies that offer improved control over regioselectivity and stereoselectivity, as well as enhanced efficiency and sustainability.

Current methods for deuteration often involve high temperatures, high pressures of deuterium gas, or reagents that can lead to undesirable side reactions and lower selectivity rsc.org. Research is exploring milder conditions and alternative deuterium sources, such as heavy water (D₂O), to overcome these limitations ansto.gov.auresearchgate.net. Flow chemistry approaches, for instance, have shown promise in increasing efficiency, production capacity, and reducing decomposition in the synthesis of deuterated molecules by allowing for precise control over reaction time and temperature ansto.gov.auresearchgate.net. Electrochemical deuteration using D₂O is also emerging as a promising alternative, offering high selectivity for certain deuterated products rsc.orgresearchgate.net. Future research will aim to further optimize these techniques and explore novel catalytic systems, including transition metal catalysis and photocatalysis, to achieve highly selective deuteration under mild conditions rsc.org. The development of cost-efficient and site-selective methods for forming C(sp³)–D bonds, which are often challenging to achieve with high selectivity, is particularly important researchgate.net.

Advances in Ultra-High Resolution Spectroscopic Characterization Techniques for Deuterated Systems

Precise characterization of the structural and dynamic properties of deuterated compounds like CD2HOH is crucial for understanding their behavior and utilizing them effectively. Future advancements in spectroscopic techniques, particularly ultra-high resolution methods, will play a vital role in this area.

High-resolution spectroscopy, including millimeter-wave, terahertz, and far-infrared spectroscopy, is essential for studying the rotation-torsion spectrum of molecules like CD2HOH, which exhibits complex interactions due to its asymmetrical structure and internal rotation researchgate.netillinois.eduillinois.edu. Future research will benefit from continued improvements in spectrometer resolution and sensitivity, enabling the assignment of more transitions and a more detailed understanding of the molecule's energy levels and dynamics researchgate.netillinois.eduhoriba.com. Techniques like ultra-high resolution laser spectroscopy are already being used to accurately analyze the vibrational and rotational structures of deuterated molecules researchgate.net.

Furthermore, advancements in mass spectrometry, such as ultra-high resolution Orbitrap mass spectrometry, are crucial for analyzing deuterium-labeled compounds, particularly in complex mixtures. thermofisher.com. These techniques allow for the differentiation of deuterium from other isotopes like ¹³C, which is essential for accurate quantitative analysis in applications like metabolic studies thermofisher.com. Solid-state NMR spectroscopy is also benefiting from deuteration strategies to improve spectral resolution and sensitivity, facilitating the structural determination of large biomolecules nih.gov. Future work will likely see the integration of these advanced spectroscopic methods for a more comprehensive characterization of CD2HOH and its interactions in various environments.

Expanding Computational Approaches for Complex Deuterated Systems and Reaction Networks

Computational chemistry plays an increasingly important role in complementing experimental studies of deuterated compounds. Future research will involve expanding computational approaches to accurately model complex deuterated systems and the intricate reaction networks they participate in.

Modeling the behavior of molecules like CD2HOH requires sophisticated computational methods that can account for isotopic effects and the dynamics of internal rotation. dtic.mil. Future efforts will focus on developing more accurate potential energy surfaces and employing advanced quantum mechanical calculations to predict spectroscopic parameters and reaction pathways with higher precision. dtic.mil.

Computational tools are also being developed to analyze experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), which is used to study protein dynamics and interactions. frontiersin.orgwhiterose.ac.ukresearchgate.netacs.org. These tools aim to improve the resolution of HDX-MS data, ideally to the single-residue level, and to simulate HDX-MS data from protein structures to aid in model validation frontiersin.orgwhiterose.ac.ukresearchgate.net. Expanding these computational approaches to accurately model deuterium exchange in more complex systems, including those involving CD2HOH, will be a key area of future research. Furthermore, computational methods are being integrated with machine learning and quantum computing to design and predict the properties of deuterated molecules for specific applications, such as in organic light-emitting diodes (OLEDs) researchgate.net. Future research will explore the application of these hybrid approaches to other complex deuterated systems and reaction networks involving CD2HOH.

Novel Applications in Emerging Scientific Disciplines Beyond Traditional Chemical Research

The unique properties of deuterated compounds, including CD2HOH, make them valuable in a growing number of scientific disciplines beyond traditional chemical synthesis and analysis. Future research will explore novel applications in emerging fields.

Deuterated compounds are already finding applications in biological metabolism analysis, NMR spectroscopy, optoelectronic materials, and drug development . The increased stability of carbon-deuterium bonds can lead to improved pharmacokinetic properties in deuterated drugs businessresearchinsights.com. While CD2HOH itself may not be a drug candidate, its study contributes to the broader understanding of deuterium incorporation and its effects on molecular properties relevant to pharmaceuticals.

Beyond pharmaceuticals, deuterated compounds are important in materials science, for instance, as precursors for specialty polymers and advanced materials metastatinsight.com. The unique properties of deuterated methanol could be explored for applications in areas like organic electronics or as a component in novel functional materials.

In astrophysics, deuterated methanol isotopologues, including CD2HOH, are detected in interstellar space and serve as probes for studying the chemical history and conditions of star-forming regions researchgate.netaanda.orgoup.comaanda.orgresearchgate.net. Future research will continue to utilize high-resolution spectroscopic observations and computational modeling to understand the formation pathways and abundance ratios of these species in different astronomical environments aanda.orgaanda.orgresearchgate.net.

The use of deuterium in nuclear fusion research as a primary fuel source also highlights the importance of understanding deuterium chemistry and developing efficient methods for its extraction and enrichment. researchgate.net. While CD2HOH is not directly used as a fusion fuel, research into its properties and synthesis contributes to the broader knowledge base of deuterium handling and chemistry.

Q & A

Q. What are the established methods for synthesizing methanol-d₂ with high isotopic purity, and how can isotopic integrity be verified experimentally?

Methanol-d₂ synthesis typically involves catalytic deuteration processes. For example, deuterium exchange reactions using D₂O or deuterium gas over transition metal catalysts (e.g., Pd or Pt) can introduce deuterium into methanol . Isotopic purity (≥98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Quantitative ¹H NMR can detect residual protiated methanol by comparing peak integrals of -OH/-OD groups, while MS measures the m/z ratio of deuterated vs. non-deuterated species .

Q. What are the critical handling protocols to prevent isotopic contamination during experiments with methanol-d₂?

  • Store methanol-d₂ in airtight, inert containers under dry conditions to minimize H/D exchange with atmospheric moisture.
  • Use deuterated solvents exclusively in reaction systems to avoid proton contamination.
  • Conduct experiments in gloveboxes or controlled environments when studying kinetic isotope effects (KIEs) .
  • Validate purity post-experiment using analytical techniques like FT-IR to detect unintended H-D exchange .

Q. How should researchers design control experiments to isolate deuterium-specific effects in catalytic studies involving methanol-d₂?

  • Compare reaction rates and product distributions between methanol-d₂ and protiated methanol under identical conditions.
  • Use isotopic labeling in mechanistic probes (e.g., tracking deuterium incorporation in products via GC-MS).
  • Employ computational models (DFT) to simulate deuterium’s electronic effects on transition states .

Advanced Research Questions

Q. How can contradictions in reported kinetic isotope effects (KIEs) for methanol-d₂ in acid-catalyzed reactions be resolved?

Discrepancies in KIEs often arise from differences in reaction mechanisms (e.g., proton-coupled electron transfer vs. direct substitution). To resolve contradictions:

  • Perform in situ spectroscopic monitoring (e.g., Raman or IR) to identify intermediate species.
  • Apply sensitivity analysis to isolate variables (e.g., solvent polarity, temperature) affecting KIE magnitudes.
  • Cross-validate results with isotopic tracer studies and theoretical calculations .

Q. What methodologies enable the integration of methanol-d₂ into in situ NMR studies of enzyme-catalyzed reactions?

  • Use buffer systems prepared in D₂O to minimize proton interference.
  • Optimize NMR parameters (e.g., suppression of solvent peaks via presaturation) to enhance signal clarity.
  • Conduct ²H NMR to track deuterium migration in enzymatic pathways, complemented by X-ray crystallography to resolve active-site interactions .

Q. How can researchers address challenges in reproducing methanol-d₂’s thermodynamic properties (e.g., vapor pressure, solubility) across studies?

  • Standardize measurement conditions (e.g., temperature, pressure) using calibrated equipment (e.g., ebulliometers for vapor pressure).
  • Validate solubility data via headspace gas chromatography or gravimetric analysis.
  • Publish raw datasets with detailed metadata to enable cross-study comparisons .

Q. What advanced statistical approaches are suitable for analyzing non-linear behavior in methanol-d₂’s isotopic effects under extreme conditions (e.g., high pressure, supercritical fluids)?

  • Apply multivariate regression models to decouple pressure/temperature effects from intrinsic KIEs.
  • Use machine learning (e.g., random forests) to identify hidden correlations in high-dimensional datasets.
  • Validate models with ab initio molecular dynamics simulations to account for solvent-solute interactions .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile discrepancies between experimental and computational predictions for methanol-d₂’s reactivity?

  • Audit computational parameters (e.g., basis sets, solvation models) to ensure alignment with experimental conditions.
  • Perform error analysis on both experimental (e.g., instrument precision) and computational (e.g., convergence thresholds) datasets.
  • Publish negative results and boundary conditions to refine theoretical frameworks .

Q. What strategies enhance the reliability of meta-analyses for methanol-d₂ studies across heterogeneous datasets?

  • Use systematic literature review protocols (e.g., PRISMA guidelines) with keyword filters (e.g., "deuterated methanol," "isotope effect").
  • Normalize data using standardized units and correction factors for experimental variables (e.g., catalyst loading).
  • Apply weighted statistical models to account for study quality and sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.